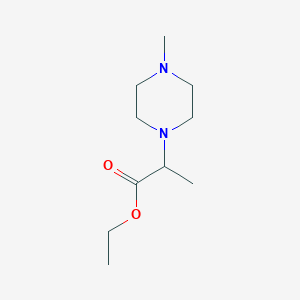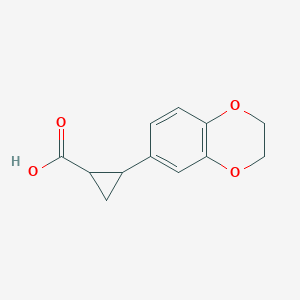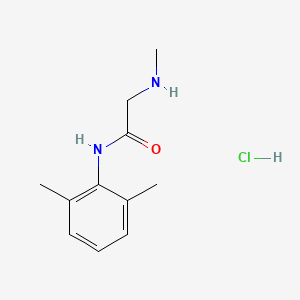
Ethyl 2-(4-methylpiperazin-1-yl)propanoate
Descripción general
Descripción
Ethyl 2-(4-methylpiperazin-1-yl)propanoate, also known as 4-methylpiperazine-1-ethanol (MPE), is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless, odorless substance that is highly soluble in water and alcohols. MPE is a versatile compound with a wide range of applications, including synthesis, research, and laboratory experiments. It is also used in the production of pharmaceuticals, cosmetics, and food additives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Ethyl 2-(4-methylpiperazin-1-yl)propanoate derivatives have been explored for their potential as PPARgamma agonists, with modifications to the phenyl alkyl ether moiety aimed at improving aqueous solubility and selectivity. For instance, the replacement of the phenyl ring with a 4-pyridyl group or a 4-methylpiperazine has yielded potent agonists with increased solubility, demonstrating the compound's utility in developing selective ligands for therapeutic targets (Collins et al., 1998).
Organic Synthesis Applications
- The compound has been involved in the synthesis of complex molecules, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole, demonstrating its role in creating molecules with potential biological activities. The structural elucidation of such molecules provides insights into their conformation and the impact of substituents on their properties (Ozbey et al., 2001).
Neuropharmacological Applications
- Research has shown that derivatives of this compound can improve cognitive functions in animal models, indicating potential applications in treating memory-related disorders. The compounds were found to reduce error frequency and prolong latency in learning and memory tests, suggesting their utility in developing neuropharmacological agents (Zhang Hong-ying, 2012).
Computational Chemistry and Drug Design
- In drug design, the role of linkers in ligands for the serotonin 5-HT6 receptor has been studied, with this compound derivatives serving as a scaffold for evaluating the impact of different linkers on receptor affinity. Such studies are crucial for understanding the molecular basis of ligand-receptor interactions and for designing more effective therapeutic agents (Łażewska et al., 2019).
Material Science and Catalysis
- The compound has been used in the synthesis of catalytic materials, such as dicopper(II) complexes, to model the active sites of type 3 copper proteins. This research provides insights into the molecular structure and catalytic mechanisms of enzymes and has implications for designing biomimetic catalysts for industrial applications (Merkel et al., 2005).
Propiedades
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-10(13)9(2)12-7-5-11(3)6-8-12/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVPFCDPTXHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)
![N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B1419240.png)
![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)


![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)





![2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1419260.png)